N,N'-Bis(salicylidene)ethylenediamine Iron(II)

Description

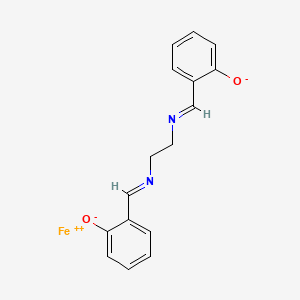

N,N'-Bis(salicylidene)ethylenediamine Iron(II) (Fe(II)-salen) is a Schiff base complex derived from the condensation of salicylaldehyde and ethylenediamine, followed by coordination with iron. This octahedral complex exhibits a planar geometry due to the tetradentate salen ligand, which binds via two imine nitrogen atoms and two phenolic oxygen atoms . Fe(II)-salen is notable for its redox activity, magnetic properties, and versatility in applications ranging from catalysis to biomedicine . Its dissociation constant (pKa = 12.59 ± 0.50) highlights its basicity, enabling efficient proton replacement during metal complexation .

Properties

Molecular Formula |

C16H14FeN2O2 |

|---|---|

Molecular Weight |

322.14 g/mol |

IUPAC Name |

iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |

InChI |

InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |

InChI Key |

AAJGISIJWYVWOG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(salicylidene)ethylenediamine Iron(II) typically involves the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the iron(II) complex .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamine Iron(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Complexation Reactions

Fe-Salen forms stable coordination complexes due to the tetradentate ligand’s ability to chelate metal ions. The iron(II) center adopts a distorted octahedral geometry, with the ligand providing two imine nitrogen atoms and two phenolic oxygen atoms as donor sites .

Key Features:

-

Metal-Ion Extraction: Fe-Salen effectively extracts metal ions like Cu²⁺, Ni²⁺, and Zn²⁺ from aqueous solutions. For example, liquid-liquid extraction studies show a 99.79% extraction efficiency for Cu²⁺ under optimized conditions (1.5:1 ligand-to-metal ratio) .

-

Stability Constants: The ligand’s stability constants vary with metal ions, influencing selectivity. For instance, Cu²⁺ complexes exhibit higher stability compared to Ni²⁺ and Zn²⁺ .

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Cu²⁺ extraction | Fe-Salen in organic phase (ethanol/acetone) | Cu(Fe-Salen) complex | |

| Ni²⁺ coordination | Ni²⁺ salts in aqueous solution | Ni(Fe-Salen) complex |

Redox Reactions

The iron(II) center in Fe-Salen undergoes redox cycling, enabling applications in catalysis and electron-transfer processes.

Examples:

-

Oxidation: Fe-Salen can oxidize organic substrates (e.g., alcohols) via a metal-centered oxidation mechanism. The iron(III) intermediate formed during oxidation is stabilized by the ligand’s chelating effect .

-

Reduction: The complex participates in reduction reactions, often facilitated by ligand-to-metal charge transfer (LMCT) transitions. For instance, Fe-Salen reduces hydrogen peroxide under acidic conditions .

Spectroscopic Evidence:

-

UV-Vis Spectroscopy: Fluorinated Fe-Salen derivatives (e.g., C2, C3) exhibit distinct absorption bands (e.g., 1605 cm⁻¹ for C=N stretches), which shift upon redox changes .

-

Electrochemical Data: Cyclic voltammetry reveals a formal reduction potential of approximately −662 mV for C2, indicating redox-active behavior .

Substitution Reactions

The imine groups (C=N) in Fe-Salen are susceptible to nucleophilic attack, enabling substitution reactions.

Mechanistic Insights:

-

Hydrolysis: In acidic or basic conditions, the imine bonds can hydrolyze to form amine and carbonyl groups. This reactivity is leveraged in ligand design for responsive materials .

-

Cross-Coupling: Fe-Salen has been used as a ligand in metal-catalyzed cross-coupling reactions, where the ligand’s electronic properties modulate catalytic activity .

Scientific Research Applications

N,N'-Bis(salicylidene)ethylenediamine, commonly known as Salen, was first developed in 1969 as a ligand in organometallic chemistry . While the query specifies Iron(II), it is important to note that the compound is also researched with other metals, impacting its applications.

General Properties and Characteristics

Salen can react with ferric chloride in acetone solution to yield the complex (Fe Salen Cl) .

Applications of N,N'-Bis(salicylidene)ethylenediamine Iron (Fe(Salen))

N, N'-bis(salicylidene)ethylenediamine iron (Fe(Salen)) exhibits both magnetic character and anticancer activity . Fe(Salen) has demonstrated the ability to promote apoptosis in various cancer cell lines, potentially through the production of reactive oxygen species .

- Anti-cancer Activity and Drug Delivery:

- Fe(Salen) has shown anticancer properties and induces cellular apoptosis with similar efficacy to cisplatin, a widely used anticancer drug, in MAT-Lu prostate cancer cells . However, its apoptosis-inducing efficacy can vary significantly among other cell types, such as melanoma (Clone M3), squamous cell carcinoma (VX2), and osteosarcoma cells (POS-1) . It also exhibited an antiproliferation effect, but to a lesser degree, on non-cancer cells, such as fibroblasts, and rat and mouse smooth muscle cells .

- In mouse leg tumor and tail melanoma models, delivery of Fe(Salen) with a magnet caused a notable decrease in tumor size, and the accumulation of Fe(Salen) was visualized by magnetic resonance imaging . The iron content in N, N′-bis(salicylidene)ethylenediamine iron particles may be the mechanism of reactive oxygen species (ROS) production and, potentially, cytotoxicity .

- Fe(Salen) is suitable for drug delivery and imaging and has the potential to greatly advance cancer chemotherapy for new theranostics and drug-delivery strategies .

Mechanism of Action

The mechanism by which N,N’-Bis(salicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, the compound can induce ferroptosis by generating reactive oxygen species and promoting lipid peroxidation . The molecular targets and pathways involved include the mitochondrial pathway and the generation of oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Fe(II)-salen with Analogous Complexes

| Compound | Metal Oxidation State | Ligand Type | Geometry | Key Electronic Features |

|---|---|---|---|---|

| Fe(II)-salen | +2 | Salen (N₂O₂) | Octahedral | Planar, redox-active |

| Fe(III)-salen | +3 | Salen (N₂O₂) | Octahedral | Higher Lewis acidity, oxidative |

| [Co(salen)] | +2/+3 | Salen (N₂O₂) | Octahedral | Paramagnetic, catalytic oxidation |

| Cu(II)-salen | +2 | Salen (N₂O₂) | Square planar | Jahn-Teller distortion |

| LIX-54 (β-diketone) | N/A | β-diketone (O₂) | Variable | High Cu(II) selectivity |

- Fe(II)-salen vs. Fe(III)-salen : The oxidation state significantly impacts reactivity. Fe(III)-salen exhibits stronger Lewis acidity, making it more effective in oxidation reactions (e.g., sulfoxidation with iodosylarenes) . Fe(II)-salen, however, is more redox-flexible in catalytic cycles .

- Cu(II)-salen : Square planar geometry enhances stability but limits ligand substitution kinetics compared to Fe(II)-salen’s octahedral flexibility .

- β-diketones (e.g., LIX-54): Monodentate ligands with lower complex stability (log β ~ 8–10) compared to salen’s polydentate coordination (log β ~ 12–14 for transition metals) .

Metal Ion Extraction Efficiency

Table 2: Extraction Efficiency (%) of Salen vs. Other Ligands

- Selectivity : Salen shows broad-spectrum efficiency but lower selectivity in polymetallic solutions. For example, Au(III) extraction remains >99%, while Pt(II) drops to 48–63% . β-diketones like LIX-54 excel in Cu(II) selectivity but underperform for other metals .

- Mechanism : Salen forms charged complexes (e.g., [M²⁺ + L − H]⁺) detectable via ESI-HRMS, whereas β-diketones favor neutral complexes .

Biological Activity

N,N'-Bis(salicylidene)ethylenediamine Iron(II), commonly referred to as "salene," is a Schiff base complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and antimicrobial effects.

1. Anticancer Properties

Recent studies have demonstrated that iron(III) complexes based on N,N'-bis(salicylidene)ethylenediamine exhibit significant anticancer properties. These complexes have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. For instance, a study highlighted that halogenated derivatives of salene complexes exhibited strong antiproliferative effects on MDA-MB 231 breast cancer cells while sparing non-malignant cells such as SV-80 fibroblasts and MCF-10A mammary gland cells .

Key Findings:

- Cell Lines Tested: MDA-MB 231 (breast cancer), SV-80 (fibroblast), HS-5 (stroma), MCF-10A (mammary gland).

- Mechanisms of Action: Induction of mitochondrial reactive oxygen species (ROS), lipid peroxidation, and activation of ferroptosis and necroptosis pathways.

- Cellular Uptake: Enhanced lipophilicity correlated positively with cellular uptake, indicating that modifications to the salene structure can improve therapeutic efficacy .

The mechanisms underlying the biological activity of N,N'-bis(salicylidene)ethylenediamine Iron(II) are multifaceted:

- Ferroptosis Induction: The complex's ability to generate ROS leads to lipid peroxidation, which is a hallmark of ferroptosis. This process was observed to be concentration-dependent, with higher concentrations favoring ferroptotic cell death over necroptosis .

- Antiproliferative Effects: The complexes inhibited cell proliferation in a concentration-dependent manner, with some derivatives showing IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .

3. Antimicrobial Activity

In addition to its anticancer properties, N,N'-bis(salicylidene)ethylenediamine Iron(II) has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that these complexes can inhibit the growth of various bacterial strains, demonstrating their potential as antimicrobial agents.

Antimicrobial Activity Summary:

- Tested Organisms: Various Gram-positive and Gram-negative bacteria.

- Inhibition Zones: The complexes exhibited varying degrees of inhibition, with some showing significant activity against specific strains like Bacillus subtilis and Escherichia coli .

4. Summary of Research Findings

The following table summarizes key research findings regarding the biological activities of N,N'-bis(salicylidene)ethylenediamine Iron(II):

Case Study: Ferroptosis in Cancer Therapy

A pivotal study investigated the effects of methoxylated salene complexes on MDA-MB 231 cells. The results indicated that these complexes could effectively induce ferroptosis while exhibiting low toxicity towards non-cancerous cells. This dual selectivity highlights their potential as targeted cancer therapies .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of salene complexes against various bacterial strains. The results showed that certain metal complexes derived from salene had significant inhibitory effects, particularly against Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.